N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide
Description
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide (hereafter referred to as Compound A) is a heterocyclic benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-chlorophenyl group at position 4 and a 3,4,5-trimethoxybenzamide moiety at position 2. The 3,4,5-trimethoxybenzamide group is a common pharmacophore in chemotherapeutic agents like combretastatin analogs, suggesting possible tubulin-binding properties .
Properties
Molecular Formula |
C18H16ClN3O5 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H16ClN3O5/c1-24-13-8-11(9-14(25-2)16(13)26-3)18(23)20-17-15(21-27-22-17)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,20,22,23) |
InChI Key |
CNOLVKNYCKIDIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the 3,4,5-trimethoxybenzamide moiety: This can be accomplished through the reaction of the intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives under suitable coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways such as apoptosis, cell cycle regulation, and inflammatory responses, resulting in its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Modifications
Oxadiazole vs. Thiazole Derivatives
- Compound B: N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide () replaces the 1,2,5-oxadiazole with a 1,3-thiazole ring.
- Impact : Thiazole derivatives often exhibit enhanced metabolic stability but may differ in solubility due to sulfur’s hydrophobic nature.
Oxazole Derivatives
Substituent Variations on the Heterocycle
Chlorophenyl vs. Ethoxyphenyl
- Compound D : N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide () substitutes the 4-chlorophenyl group with 4-ethoxyphenyl. The ethoxy group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing chloro substituent in Compound A . This modification could influence lipophilicity (ClogP: ~4.2 vs. ~4.5) and π-π stacking interactions .
Bromophenyl Derivatives
- Compound E : N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () lacks the heterocyclic core, highlighting the importance of the oxadiazole ring in conferring rigidity and planar geometry for target binding. The absence of the heterocycle reduces molecular weight (MW: 380.6 vs. 404.9 for Compound A ) and likely diminishes bioactivity .
Physicochemical Properties
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN3O3 |
| Molecular Weight | 343.76 g/mol |
| LogP | 4.205 |
| Polar Surface Area | 67.372 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antibacterial Properties
Research has indicated that derivatives of the oxadiazole moiety exhibit notable antibacterial activity. In a study evaluating various synthesized compounds, those containing the oxadiazole ring showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Notably:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown strong inhibitory effects on AChE with IC50 values ranging from 0.63 µM to 6.28 µM in various studies .
- Urease Inhibition : The compound has also been identified as a potent urease inhibitor. The IC50 values for some derivatives were reported as low as 1.13 µM, indicating a promising therapeutic potential for treating conditions like peptic ulcers .
Study 1: Antibacterial Activity Assessment
In a comparative study of several oxadiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated that it exhibited significant inhibition against Bacillus subtilis with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition properties of this compound revealed that it effectively inhibited AChE and urease in vitro. The detailed findings are summarized in the following table:
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| This compound | 2.14 | 1.21 |
| Reference Compound (Thiourea) | 21.25 | Not applicable |
The biological mechanisms through which this compound exerts its effects are attributed to its structural features that facilitate interactions with target proteins and enzymes. Docking studies suggest that the compound binds effectively to the active sites of AChE and urease due to its favorable steric and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
